molecular formula C21H19N5O2S B5232724 4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

Cat. No.: B5232724
M. Wt: 405.5 g/mol
InChI Key: UDYHTNGIGUUVKQ-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This particular compound features a pyrazolone core, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-ethoxyaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one under controlled pH conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological pathways.

    Pathways Involved: It can inhibit or activate specific signaling pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-nitrophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
  • 4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

Uniqueness

4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-3-28-17-11-9-16(10-12-17)23-24-19-14(2)25-26(20(19)27)21-22-18(13-29-21)15-7-5-4-6-8-15/h4-13,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYHTNGIGUUVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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